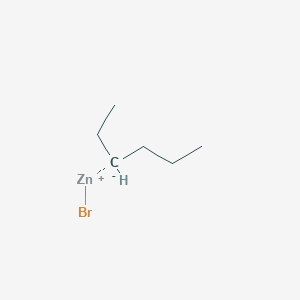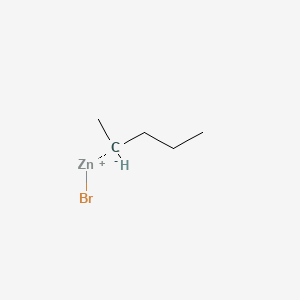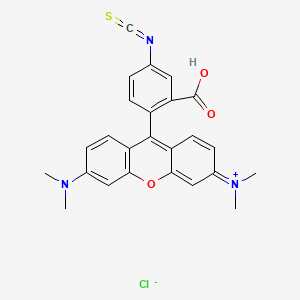
N-Boc-L-Alanyl-L-Phénylalanine
Vue d'ensemble
Description
Boc-Ala-Phe-OH, also known as N-tert-Butoxycarbonyl-L-alanyl-L-phenylalanine, is a dipeptide compound commonly used in peptide synthesis. It consists of an alanine residue and a phenylalanine residue, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and peptide-based therapeutics.
Applications De Recherche Scientifique
Boc-Ala-Phe-OH has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Boc-Ala-Phe-OH is a derivative of the amino acids alanine and phenylalanine . The aromatic ring of the phenylalanine side chain is hydrophobic and may be significant in receptor binding through hydrophobic interactions . .
Mode of Action
It’s known that the compound interacts with its targets primarily through hydrophobic interactions facilitated by the aromatic ring of the phenylalanine side chain .
Biochemical Pathways
It’s known that amino acid derivatives can play a role in various biochemical processes, including protein synthesis and metabolism .
Pharmacokinetics
It’s known that the compound is soluble in dcm, dmf, nmp, and most other common solvents , which could potentially impact its bioavailability.
Result of Action
It’s known that amino acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of amino acid derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-Ala-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the first amino acid to a solid resin. The Boc protecting group is then added to the amino terminus of the alanine residue. The phenylalanine residue is subsequently coupled to the alanine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
In industrial settings, Boc-Ala-Phe-OH is typically produced using automated peptide synthesizers that employ SPPS. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection. The use of automated synthesizers ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Ala-Phe-OH undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, 4-dimethylaminopyridine.
Oxidation and Reduction: Specific reagents depend on the desired transformation
Major Products Formed
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with specific functional groups introduced through oxidation or reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Ala-OH: N-tert-Butoxycarbonyl-L-alanine, used as a building block in peptide synthesis.
Boc-Phe-OH: N-tert-Butoxycarbonyl-L-phenylalanine, another building block in peptide synthesis.
Boc-Phe-Phe-OH: N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine, used in the synthesis of peptides with two phenylalanine residues.
Uniqueness
Boc-Ala-Phe-OH is unique due to its combination of alanine and phenylalanine residues, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile building block for the synthesis of peptides with diverse functionalities. Additionally, the presence of the Boc protecting group ensures selective reactions during peptide synthesis .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMUDINSUBSTNS-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427128 | |
| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2448-58-0 | |
| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















